2,6-Dinitro-4-(acetyl)aminotoluene

説明

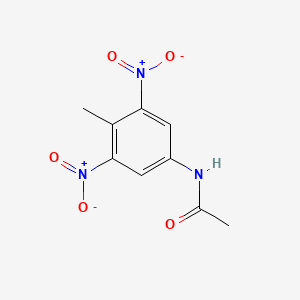

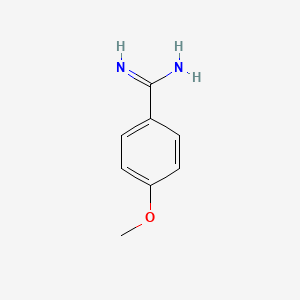

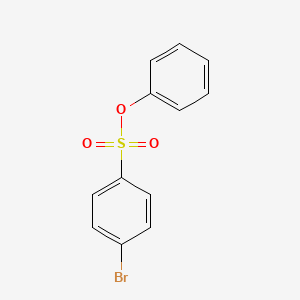

2,6-Dinitro-4-(acetyl)aminotoluene is an organic compound with the molecular formula C9H9N3O5 . It is a derivative of 4,6-dinitrotoluene substituted at position 2 by an amino group . The compound appears as colorless needles .

Molecular Structure Analysis

The molecular structure of 2,6-Dinitro-4-(acetyl)aminotoluene consists of 9 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms . The average mass of the molecule is 239.185 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dinitro-4-(acetyl)aminotoluene include its appearance as colorless needles . The molecular weight of the compound is 239.18 .科学的研究の応用

1. Detection and Exposure Appraisal

Research dating back to 1943 indicated the potential use of 2,6-dinitro-4-(acetyl)aminotoluene as a biomarker for exposure to trinitrotoluene (TNT), suggesting its formation as a metabolite in the organism. This finding was pivotal in developing tests for determining exposure levels to TNT in workers (Snyder & Oettingen, 1943).

2. Health and Safety Biomonitoring

Studies have established the importance of biomonitoring workers exposed to nitrotoluenes, where hemoglobin adducts of 2,6-dinitro-4-(acetyl)aminotoluene serve as effective markers for exposure and can help estimate associated health risks (Jones et al., 2004).

3. Environmental Bioremediation

Research on biotransformation of 2,4,6-trinitrotoluene (TNT) by Phanerochaete chrysosporium identified 2,6-dinitro-4-(acetyl)aminotoluene among the metabolites formed, highlighting its significance in the bioremediation of TNT-contaminated environments (Hawari et al., 1999).

4. Photocatalytic Degradation Studies

A study on the photocatalytic degradation of TNT reduction products mentioned 2,6-dinitro-4-(acetyl)aminotoluene, providing insights into its environmental fate and the potential for detoxification of contaminated water sources (Schmidt & Butte, 1999).

5. Chemical Synthesis and Transformation

The chemical synthesis and transformation of 2,6-dinitro-4-(acetyl)aminotoluene have been explored, revealing various pathways and derivatives, important for understanding its behavior in different environmental and biological contexts (Mori et al., 1986).

特性

IUPAC Name |

N-(4-methyl-3,5-dinitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O5/c1-5-8(11(14)15)3-7(10-6(2)13)4-9(5)12(16)17/h3-4H,1-2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSOXCNNXCPHKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60288569 | |

| Record name | n-(4-methyl-3,5-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dinitro-4-(acetyl)aminotoluene | |

CAS RN |

7142-91-8 | |

| Record name | NSC56668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(4-methyl-3,5-dinitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60288569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1,2-diphenyl-2-(phenylhydrazinylidene)ethylidene]amino]aniline](/img/structure/B1361542.png)